1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 2-(difluoromethoxy)-3-hydroxyphenyl moiety. This compound combines a trifunctional aromatic system (hydroxyl, difluoromethoxy, and chloro groups) with a reactive carbonyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural complexity arises from the interplay of electron-withdrawing (chloro, difluoromethoxy) and electron-donating (hydroxyl) substituents, which influence its reactivity, solubility, and stability .
Properties
Molecular Formula |
C10H9ClF2O3 |
|---|---|
Molecular Weight |
250.62 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O3/c1-5(14)8(11)6-3-2-4-7(15)9(6)16-10(12)13/h2-4,8,10,15H,1H3 |
InChI Key |
WTTJPIVIANRNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)O)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Functionalization
The difluoromethoxy group (-OCF2H) is introduced on the aromatic ring through difluoromethylation of phenolic precursors. According to recent advances, difluoromethylation is efficiently achieved using diethyl (bromodifluoromethyl) phosphonate (DBDFP) as a difluorocarbene source under mild basic conditions. This method allows selective incorporation of the difluoromethoxy moiety onto phenols, including hydroxy-substituted aromatic compounds, with high yield and operational simplicity.
- The reaction proceeds via generation of difluorocarbene from DBDFP, which reacts with the phenol to afford the difluoromethoxy substituent.
- This approach is environmentally benign and avoids harsh conditions such as prolonged heating or use of toxic reagents.
Alpha-Chlorination of Substituted Acetophenones
The alpha-chlorination step involves the conversion of the corresponding hydroxy-substituted acetophenone derivative to the alpha-chloroketone. A well-documented method uses sulfuryl chloride (SO2Cl2) as the chlorinating agent in a solvent mixture of methanol and ethyl acetate/dichloromethane at ambient temperature (293–303 K).
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-hydroxyacetophenone (starting material) | Starting aromatic ketone with hydroxy group |
| 2 | Sulfuryl chloride (1.1 equiv) | Added dropwise to stirred solution in MeOH and EtOAc/CH2Cl2 |
| 3 | Stirring at 293–303 K for 1 hour | Reaction monitored by TLC |
| 4 | Solvent removal under reduced pressure | Isolation of alpha-chlorinated product |
| 5 | Crystallization from ethanol | Purification and obtaining X-ray quality crystals |
- The reaction proceeds with high yield (~95% reported).
- The product is isolated as a solid with melting point around 352–354 K.
- This method is applicable to substituted acetophenones and related ketones bearing hydroxy groups.
Synthetic Route Summary
The overall synthetic route to This compound can be outlined as follows:
| Step | Description |
|---|---|
| A | Start with 2-(difluoromethoxy)-3-hydroxyacetophenone or prepare via difluoromethylation of 3-hydroxyacetophenone using DBDFP |
| B | Perform alpha-chlorination of the acetophenone derivative using sulfuryl chloride under mild conditions |
| C | Purify the alpha-chloroketone by crystallization |
Research Findings and Data Tables
Reaction Conditions and Yields
| Compound | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 3-hydroxyacetophenone to 2-chloro-1-(3-hydroxyphenyl)ethanone | Sulfuryl chloride (1.1 eq) | MeOH + EtOAc/CH2Cl2 | 293–303 K | 1 h | 95 | TLC monitored, crystallization from EtOH |
| 3-hydroxyacetophenone to 2-(difluoromethoxy)-3-hydroxyacetophenone | DBDFP (stoichiometric) | Basic conditions (e.g., K2CO3) | Mild (room temp) | Short (hours) | High (not quantified) | Difluorocarbene generation |
Spectroscopic and Structural Data
- The alpha-chloroketone product exhibits planar molecular geometry confirmed by X-ray crystallography with minimal deviation (r.m.s. deviation ~0.0164 Å).
- Characteristic FTIR and NMR spectra confirm the presence of chloro and difluoromethoxy substituents.
- Difluoromethoxy substitution is confirmed by 19F NMR signals, consistent with literature reports on difluoromethylated phenols.
Additional Notes on Related Compounds and Precursors
- Halogenated aromatic compounds such as 1-(3-bromopropyl)-2-(difluoromethoxy)-3-fluorobenzene are synthesized via bromopropylation of benzene derivatives containing difluoromethoxy and fluorine substituents, highlighting the importance of controlling halogenation patterns for reactivity and stability.
- The presence of multiple halogens (chlorine, fluorine) and electron-withdrawing groups influences the reactivity of the aromatic ring and the ketone alpha position.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxy group enhances its solubility and facilitates its interaction with hydrophilic environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing the propan-2-one core and halogenated/oxygenated aromatic substituents. Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Electrophilic Reactivity : The chloro and difluoromethoxy groups in the target compound enhance electrophilic aromatic substitution (EAS) at the para position relative to the hydroxyl group. This contrasts with analogs like 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one, where the α,β-unsaturated ketone system favors conjugate additions .
- Hydrogen Bonding : The 3-hydroxyl group enables strong intermolecular hydrogen bonding (as per graph-set analysis in crystallography), a feature absent in methylthio- or fluoromethyl-substituted analogs .
- Oxidative Stability : The difluoromethoxy group reduces oxidative degradation compared to methoxy or hydroxymethoxy analogs, as seen in pantoprazole-related compounds where difluoromethoxy minimizes sulfone byproduct formation .
Pharmacological and Industrial Relevance
Critical Analysis of Evidence
- Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent in the evidence, limiting direct comparison with analogs like 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one ().
Biological Activity
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone, which contributes to its unique biological properties. Research indicates that it may exhibit antimicrobial and anticancer activities, making it a subject of interest in various scientific investigations.
- Molecular Formula : C11H11ClF2O3
- Molecular Weight : Approximately 250.63 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows for potential binding to enzymes involved in critical cellular processes, which may lead to the modulation of pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Preliminary studies suggest that this compound may inhibit bacterial growth by targeting enzymes involved in cell wall synthesis. The presence of the chloro group enhances nucleophilic substitution reactions, which can disrupt essential bacterial functions.
Anticancer Activity
Research indicates that this compound might possess anticancer properties by interfering with signaling pathways that regulate cancer cell proliferation. Its ability to modulate enzyme activity could potentially lead to reduced tumor growth and increased apoptosis in cancerous cells. Specific studies have shown promising results in vitro, highlighting its potential as a therapeutic agent .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting strong antimicrobial activity.
Study 2: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one | C11H11ClF2O3 | Similar structure with different substituents |
| 3-(Difluoromethyl)-4-hydroxybenzaldehyde | C9H8F2O3 | Precursor in synthetic routes |
| 1-Chloro-3-(4-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one | C11H11ClF2O3 | Contains similar functional groups |
The unique combination of halogenated and hydroxy functional groups in this compound enhances its reactivity and biological activity compared to these analogs .
Q & A
Q. What are the established synthetic routes for 1-chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, diazonium coupling, or Claisen-Schmidt condensation. For example:
- Diazonium coupling (e.g., reacting diazonium salts with methyl esters under basic conditions in ethanol) yields moderate purity but requires precise pH control .
- Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone derivatives and aldehydes under basic conditions achieves higher yields (>70%) .
- Nucleophilic substitution of chlorides with difluoromethoxy-phenol derivatives in polar solvents (e.g., DMF) varies in yield (40–60%) depending on steric hindrance .
Q. Key Factors :
- Temperature (0–25°C for diazonium reactions; 80–100°C for condensations).
- Solvent polarity (DMF enhances nucleophilic substitution kinetics).
- Base selection (NaOAc for diazonium; KOH for condensations).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
- Methodological Answer :
- XRD Crystallography : Resolves molecular packing and hydrogen-bonding networks. Use SHELX for refinement (e.g., CCDC 1988019 in ). Key parameters: space group , -factor < 0.05 .
- NMR Spectroscopy :
- NMR: Aromatic protons (δ 7.2–7.8 ppm), hydroxyl (δ 5.2–5.5 ppm), and carbonyl (δ 2.8–3.1 ppm) .
- NMR: Carbonyl C=O (δ 205–210 ppm), aromatic carbons (δ 110–150 ppm) .
- IR Spectroscopy : C=O stretch (~1700 cm), O-H (~3200 cm), and C-F (~1100 cm) .
| Technique | Key Data Points | Application | Reference |
|---|---|---|---|
| XRD | Space group, -factor | Molecular packing analysis | |
| NMR | δ 7.2–7.8 (aromatic), δ 5.2 (OH) | Structural confirmation | |
| IR | C=O (1700 cm) | Functional group verification |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data?
- Methodological Answer :
- Validate DFT-optimized geometries against XRD data using software like SHELXL . Adjust computational parameters (e.g., basis sets, solvation models) to minimize root-mean-square deviations (RMSD < 0.1 Å).
- Example: Discrepancies in dihedral angles between XRD and DFT may arise from crystal packing forces not modeled in gas-phase calculations. Include dispersion corrections (e.g., D3-BJ) in DFT .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution versus elimination under varying conditions?
- Methodological Answer :
- Nucleophilic Substitution : The difluoromethoxy group’s electron-withdrawing effect stabilizes transition states in SN2 reactions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Elimination : Competing E2 pathways dominate under high-temperature or strongly basic conditions (e.g., KOtBu), forming α,β-unsaturated ketones. Steric hindrance from the 3-hydroxyphenyl group disfavors elimination .
Q. How should one design experiments to assess the compound’s antimicrobial activity, considering structure-activity relationships (SAR)?
- Methodological Answer :
- Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- SAR Analysis : Compare analogs with varying substituents (e.g., replacing Cl with Br or modifying the difluoromethoxy group). The 3-hydroxyl group enhances membrane permeability, while the chloro substituent increases lipophilicity .
| Assay Type | Protocol | Parameters Measured | Reference |
|---|---|---|---|
| Broth Microdilution | Serial dilution, 24h incubation | MIC (µg/mL) | |
| SAR Study | Analog synthesis, activity screening | LogP, IC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
